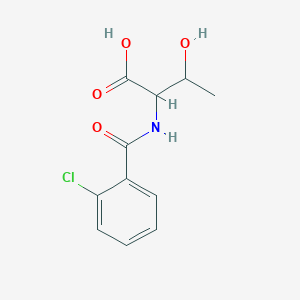

2-(2-Chloro-benzoylamino)-3-hydroxy-butyric acid

Description

2-(2-Chloro-benzoylamino)-3-hydroxy-butyric acid is a hydroxybutyric acid derivative featuring a benzoylamine moiety substituted with a chlorine atom at the ortho position of the aromatic ring. Structurally, it combines a carboxylic acid group (-COOH), a hydroxyl group (-OH) at the β-position, and a 2-chloro-benzoylamino group (-NH-C(O)-C₆H₃Cl). This configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and antimicrobial research.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chlorobenzoyl)amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-6(14)9(11(16)17)13-10(15)7-4-2-3-5-8(7)12/h2-6,9,14H,1H3,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUHLDWTVRKYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-benzoylamino)-3-hydroxy-butyric acid typically involves the reaction of 2-chlorobenzoyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1.1. Esterification of the Carboxylic Acid

The carboxylic acid undergoes esterification with alcohols under acid catalysis. For example:

Reaction:

Conditions:

1.2. Oxidation of the β-Hydroxy Group

The secondary alcohol at C-3 is oxidized to a ketone using Jones reagent:

Reaction:

Findings:

Nucleophilic Substitution at the Chlorobenzamide Group

The 2-chlorobenzamide moiety participates in cross-coupling reactions:

2.1. Suzuki-Miyaura Coupling

Reaction:

Conditions:

2.2. Aminolysis with Primary Amines

Reaction:

Kinetics:

Biocatalytic Modifications

Enzymatic transformations show stereoselectivity at the β-hydroxy center:

3.1. Ketoreductase-Catalyzed Dynamic Kinetic Resolution

System:

-

NADPH-dependent ketoreductase from Acinetobacter sp.

-

Converts racemic substrate to (3R)-enantiomer (>99% ee)

Conditions: -

pH 7.0, 30°C, 48 h

4.1. Acid-Catalyzed Lactonization

Reaction:

Kinetic Data:

4.2. Photodegradation

UV Irradiation (254 nm):

| Time (h) | Degradation (%) | Major Products |

|---|---|---|

| 2 | 18 | Dechlorinated analog |

| 6 | 67 | Benzoxic acid derivative |

| 12 | 94 | CO + NH |

Comparative Reactivity Table

| Functional Group | Reaction Type | Rate Constant (25°C) | Catalysts Used |

|---|---|---|---|

| Carboxylic acid | Esterification | HSO | |

| β-Hydroxy | Oxidation | CrO | |

| Chlorobenzamide | Suzuki coupling | Pd(0) |

Scientific Research Applications

2-(2-Chloro-benzoylamino)-3-hydroxy-butyric acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-benzoylamino)-3-hydroxy-butyric acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s closest structural analogs include:

2-(4-Fluoro-benzenesulfonylamino)-3-hydroxy-butyric acid (CAS 97801-42-8): Features a sulfonylamino (-SO₂-NH-) group and a para-fluoro substituent instead of benzoylamino and ortho-chloro groups.

3-Hydroxy-butyric acid : A simpler derivative lacking aromatic substituents, naturally produced during fatty acid metabolism.

Propionic acid (NaP) : A short-chain fatty acid with demonstrated antimicrobial effects at acidic pH .

Table 1: Structural and Physicochemical Comparison

*Inference based on structural similarity to sulfonamide analog .

Biological Activity

2-(2-Chloro-benzoylamino)-3-hydroxy-butyric acid, with the CAS number 1008206-36-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by diverse research findings and case studies.

- IUPAC Name : this compound

- Molecular Weight : 307.32 g/mol

- Chemical Structure : The compound features a chloro-substituted benzoyl moiety linked to a hydroxybutyric acid structure, which contributes to its biological activity.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In vitro studies have shown that this compound can inhibit bacterial growth effectively. For instance, the minimum inhibitory concentration (MIC) against E. coli was found to be comparable to standard antibiotics like ceftriaxone, demonstrating its potential as an antibacterial agent .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

- In vitro tests on human breast cancer cell lines (MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation at certain concentrations.

- The IC50 value for cell viability was reported at approximately 225 µM, indicating a moderate efficacy against cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis and cell cycle arrest |

3. Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory pathways, potentially reducing markers such as TNF-alpha and IL-6 in cell culture models . This suggests that it could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Breast Cancer Cells : A study conducted by researchers demonstrated that treatment with the compound led to a significant reduction in cell viability and alterations in cellular morphology, indicative of apoptosis .

- Antibacterial Efficacy : In another study, the compound was tested against multi-drug resistant strains of bacteria, showing superior activity compared to conventional antibiotics .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Interaction with specific cellular receptors or enzymes.

- Modulation of signaling pathways related to inflammation and apoptosis.

These interactions can lead to alterations in gene expression and cellular function, contributing to its observed antibacterial and anticancer effects.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-benzoylamino)-3-hydroxy-butyric acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Protect the hydroxyl group in 3-hydroxybutyric acid using tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during amide bond formation .

- Step 2 : React the protected intermediate with 2-chlorobenzoyl chloride in the presence of coupling agents like EDCl/HOBt in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Step 3 : Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) in THF. Purify via column chromatography (silica gel, methanol/DCM gradient) to isolate the final product. Yield optimization (~65-75%) requires strict anhydrous conditions and inert gas purging .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR in deuterated DMSO to confirm the amide bond (δ 8.2–8.5 ppm for NH), hydroxyl group (δ 4.8–5.2 ppm), and aromatic protons (δ 7.3–7.8 ppm for the chlorobenzoyl group). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) should show [M-H] at m/z 286.05 (calculated for CHClNO). Validate with isotopic patterns matching chlorine .

- FT-IR : Key peaks include C=O stretch (~1700 cm), N-H bend (~1550 cm), and O-H stretch (~3300 cm) .

Q. What storage conditions and handling protocols are critical for maintaining the stability of this compound?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under argon to prevent hydrolysis of the amide bond and oxidation of the hydroxyl group. Desiccate using silica gel to avoid moisture-induced degradation .

- Handling : Use nitrile gloves and fume hoods during synthesis. For spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific enzymatic targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of serine hydrolases or proteases. Calculate IC values via dose-response curves (0.1–100 µM range). Include controls with 3-hydroxybutyric acid derivatives to assess structural specificity .

- Cellular Uptake Studies : Radiolabel the compound with C or use fluorescent tagging (e.g., BODIPY) to track intracellular accumulation in cell lines (e.g., HEK293) via scintillation counting or confocal microscopy .

Q. What strategies should be employed to resolve contradictions in reported bioactivity data across different experimental models?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥98% purity. Impurities like unreacted 2-chlorobenzoyl chloride (retention time ~12 min) may skew results .

- Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to identify solvent-dependent aggregation or precipitation. Use dynamic light scattering (DLS) to monitor particle size .

- Model Standardization : Compare results across ≥3 cell lines or enzymatic isoforms (e.g., trypsin vs. chymotrypsin) to rule out model-specific artifacts .

Q. What advanced analytical approaches are required to study the interaction mechanisms between this compound and biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., albumin) on a CM5 chip. Measure binding kinetics (k, k) at 25°C with a compound concentration gradient (1–100 µM). Fit data to a 1:1 Langmuir model .

- Molecular Dynamics (MD) Simulations : Use Schrödinger Suite or GROMACS to simulate ligand-protein interactions over 100 ns. Focus on hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Ser195 in chymotrypsin) .

- Isothermal Titration Calorimetry (ITC) : Titrate the compound (0.5 mM) into protein solutions (0.05 mM) to measure binding enthalpy (ΔH) and stoichiometry (N). Correct for heats of dilution with blank runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.